2-(4-Chlorophenoxy)-1-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpropan-1-one
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the starting materials, reagents, catalysts, and conditions.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound, including its atomic arrangement, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This involves detailing the chemical reactions that the compound can undergo, including its reactivity, selectivity, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This involves detailing the physical and chemical properties of the compound, including its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Molecular Docking
This compound and its derivatives have been studied for their synthesis and molecular docking properties. Parveen et al. (2017) synthesized substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and 2-amino-7-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-1,4-dihydroquinoline-3-carbonitriles. These compounds showed anti-proliferative activities against human breast cancer and human embryonic kidney cells. Molecular docking was performed with active compounds against Bcl-2 protein, demonstrating good binding affinity and suggesting potential in cancer research (Parveen et al., 2017).
Synthesis Methods
Alternative synthesis routes for related compounds have also been explored. Shahinshavali et al. (2021) discussed an alternative route to synthesize N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, highlighting the versatility in synthesizing such compounds (Shahinshavali et al., 2021).
Antimicrobial and Antifungal Properties
Research by Heeres et al. (1979) focused on the antifungal properties of related compounds, demonstrating efficacy against vaginal and cutaneous candidosis in animal models. This suggests potential applications in developing antifungal agents (Heeres et al., 1979).
Antioxidant Activity
Mallesha et al. (2014) investigated the antioxidant activity of 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives, revealing significant radical scavenging activities. This indicates potential for these compounds in oxidative stress-related therapeutic applications (Mallesha et al., 2014).
Safety And Hazards
This involves detailing the safety precautions that need to be taken when handling the compound, as well as the hazards associated with its use.
Future Directions
This involves discussing potential future research directions or applications for the compound, based on its properties and activities.
Please consult with a professional chemist or a relevant expert for a comprehensive analysis of this compound. It’s always important to handle chemicals safely and responsibly.
properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O3/c1-14-22-17(13-18(23-14)27-4)24-9-11-25(12-10-24)19(26)20(2,3)28-16-7-5-15(21)6-8-16/h5-8,13H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFZHHLLNVTOMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C(C)(C)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-1-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpropan-1-one |
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